molecular formula C10H10BrFO3 B13567257 Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate

Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate

Cat. No.: B13567257
M. Wt: 277.09 g/mol
InChI Key: VIHYFXNVFBMWLZ-UHFFFAOYSA-N
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Description

Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate is an ester derivative featuring a hydroxypropanoate backbone substituted with a 5-bromo-2-fluorophenyl group. This compound combines halogenated aromatic substituents (bromo and fluoro) with a polar hydroxy group, influencing its physicochemical and biological properties. The compound has been cataloged as a research chemical, though commercial availability is currently discontinued .

Properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10BrFO3/c1-15-10(14)9(13)5-6-4-7(11)2-3-8(6)12/h2-4,9,13H,5H2,1H3

InChI Key

VIHYFXNVFBMWLZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=CC(=C1)Br)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution: Depending on the nucleophile, products can include various substituted phenyl derivatives.

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Compounds
Compound Name Key Substituents Functional Groups Bioactivity Notes
Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate 5-Bromo, 2-fluoro on phenyl ring Ester, hydroxyl Discontinued; research applications inferred
Methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate (Compound 1) Dihydroxybenzoyl, dihydroxyphenyl Ester, hydroxyl, ketone Anti-tuberculosis activity (MIC: ~10 µg/mL)
3-(5-Bromo-2-methoxyphenyl)propanoic acid 5-Bromo, 2-methoxy on phenyl ring Carboxylic acid Used in organic synthesis; no reported bioactivity
2-Bromo-2-methyl-propanoic acid Aliphatic bromine, methyl Carboxylic acid High boiling point (200°C); limited aqueous solubility
Key Observations:
  • Halogen Effects : The 5-bromo-2-fluoro substitution in the target compound introduces strong electron-withdrawing effects, enhancing aromatic ring stability compared to methoxy (electron-donating) or aliphatic bromine analogs .
  • Functional Group Impact: The ester group in the target compound improves hydrolytic stability relative to carboxylic acid derivatives (e.g., 3-(5-bromo-2-methoxyphenyl)propanoic acid), making it more suitable for applications requiring prolonged shelf life .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Name Molecular Weight (g/mol) Boiling Point (°C) Solubility
This compound* ~273.1 (estimated) N/A Moderate in organic solvents (inferred from ester analogs)
2-Bromo-2-methyl-propanoic acid 167.01 200 Slightly soluble in water; soluble in ethanol, ether
3-(5-Bromo-2-methoxyphenyl)propanoic acid ~259.1 (estimated) N/A Limited aqueous solubility; soluble in polar aprotic solvents
Key Observations:
  • Thermal Stability: Aliphatic bromine in 2-bromo-2-methyl-propanoic acid contributes to a high boiling point (200°C), whereas aromatic bromine in the target compound may reduce volatility .

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